
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be ethyl methyl ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative, such as 2-bromopyridine.
Final Assembly: The final compound is obtained by coupling the pyrazole and pyridine intermediates under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often use halogenated reagents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines or hydrazines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Agriculture: It has potential use as a herbicidal agent, as indicated by its structural similarity to known herbicides.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Agriculture: As a herbicide, the compound may inhibit specific enzymes in plants, leading to their death or growth inhibition.
Material Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: shares similarities with other pyrazole and pyridine derivatives, such as:
Uniqueness
- The unique combination of the pyrazole and pyridine rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3 |
InChI Key |
XVOPUUWBJLOCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=CC=N2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




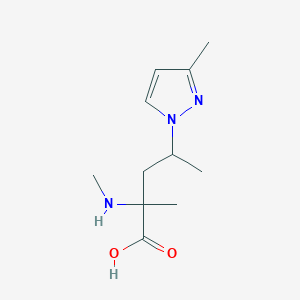

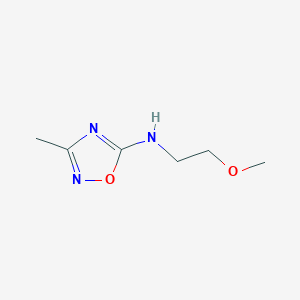
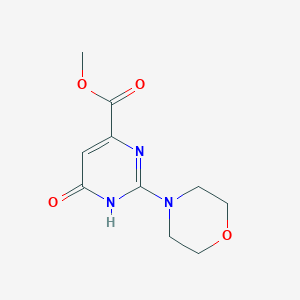
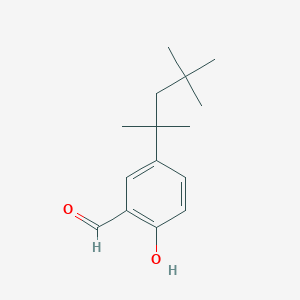
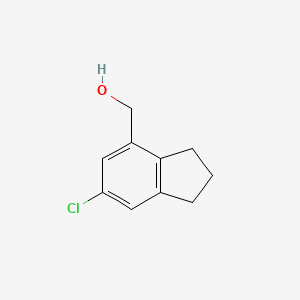

![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)


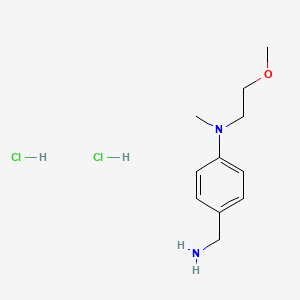
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
